molecular formula C13H19N3O2 B1406032 Ethyl 1-(6-aminopyridin-3-yl)piperidine-3-carboxylate CAS No. 1018556-57-4

Ethyl 1-(6-aminopyridin-3-yl)piperidine-3-carboxylate

Cat. No. B1406032
M. Wt: 249.31 g/mol
InChI Key: WPWATCHYTGUTDP-UHFFFAOYSA-N
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Description

Ethyl 1-(6-aminopyridin-3-yl)piperidine-3-carboxylate is a chemical compound with the molecular formula C13H19N3O2 and a molecular weight of 249.31 . It is also known as 3-Piperidinecarboxylic acid, 1-(6-amino-3-pyridinyl)-, ethyl ester .


Synthesis Analysis

The synthesis of piperidine derivatives, such as Ethyl 1-(6-aminopyridin-3-yl)piperidine-3-carboxylate, has been a topic of interest in recent scientific literature . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of Ethyl 1-(6-aminopyridin-3-yl)piperidine-3-carboxylate consists of a piperidine ring which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . This structure is attached to a pyridine ring through an ethyl ester group .


Chemical Reactions Analysis

Piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

Crystal Structure Analysis

The study of crystal structures of compounds related to Ethyl 1-(6-aminopyridin-3-yl)piperidine-3-carboxylate, such as derivatives of piperidinylidene amino phenyl carbonate, reveals details about their conformation and molecular interactions. These insights are crucial for understanding the compound's potential in material science and drug design (Raghuvarman et al., 2014).

Synthesis and Biological Properties

Research into the synthesis of new derivatives of piperidine substituted benzothiazole derivatives indicates the potential of Ethyl 1-(6-aminopyridin-3-yl)piperidine-3-carboxylate in generating compounds with notable antibacterial and antifungal activities. This highlights its application in discovering new antimicrobial agents (Shafi et al., 2021).

Anticancer Agent Synthesis

The compound's derivatives have been investigated for their anticancer properties, illustrating the broader pharmaceutical applications of Ethyl 1-(6-aminopyridin-3-yl)piperidine-3-carboxylate. For example, the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines from similar precursors has been studied for their effects on cancer cell proliferation and survival in leukemia models (Temple et al., 1983).

Future Directions

The future directions of research on Ethyl 1-(6-aminopyridin-3-yl)piperidine-3-carboxylate and similar compounds could involve the development of more efficient synthesis methods, exploration of their pharmacological applications, and further investigation into their mechanisms of action .

properties

IUPAC Name

ethyl 1-(6-aminopyridin-3-yl)piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-2-18-13(17)10-4-3-7-16(9-10)11-5-6-12(14)15-8-11/h5-6,8,10H,2-4,7,9H2,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWATCHYTGUTDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(6-aminopyridin-3-yl)piperidine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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